N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-3-nitrobenzamide
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Overview
Description
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-3-nitrobenzamide: is a complex organic compound characterized by the presence of a thiolane ring, a nitro group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the thiolane ring followed by the introduction of the nitrobenzamide group. Common synthetic routes include:
Formation of the Thiolane Ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions to form the thiolane ring.
Amidation: The final step involves the coupling of the thiolane ring with the nitrobenzamide moiety under conditions that facilitate amide bond formation, such as the use of coupling agents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiolane ring can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety, where nucleophiles such as amines or thiols can replace the nitro group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Aminobenzamide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-3-nitrobenzamide is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, this compound may be used as a probe to study enzyme activities, particularly those involving thiolane and nitrobenzamide functionalities.
Industry: In industrial applications, this compound may be used in the synthesis of specialty chemicals, polymers, and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The thiolane ring and nitrobenzamide moiety can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide hydrochloride
Comparison: Compared to similar compounds, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-3-nitrobenzamide is unique due to the presence of both the nitro group and the benzamide moiety, which confer distinct chemical reactivity and potential applications. The thiolane ring also contributes to its unique properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c1-8-2-3-9(6-11(8)14(16)17)12(15)13-10-4-5-20(18,19)7-10/h2-3,6,10H,4-5,7H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWPRWHUECZKAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCS(=O)(=O)C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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